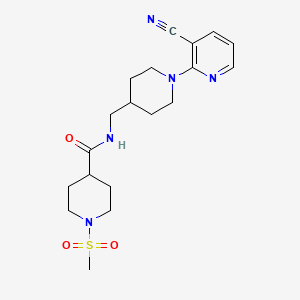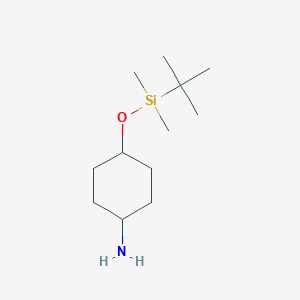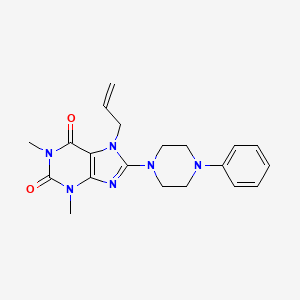
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various piperidine derivatives has been explored in the provided studies. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another study describes a scalable process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, from 4-aminopyridine and N,N'-carbonyldiimidazole through acylation, deprotection, and salt formation . Additionally, a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by various analytical techniques .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using techniques such as 1H-NMR, IR, and elemental analysis . The presence of different substituents on the piperidine ring and their positions significantly influence the biological activity of these compounds. For example, the arene sulfonyl group on N4 was found to be critical for the high enantioselectivity of a Lewis basic catalyst derived from l-piperazine-2-carboxylic acid .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these piperidine derivatives are crucial for their antimicrobial and enzyme inhibition activities. The hydrosilylation of N-aryl imines with trichlorosilane catalyzed by l-piperazine-2-carboxylic acid derived N-formamides is an example of a reaction that yields high enantioselectivity and isolated yields . The anti-angiogenic and DNA cleavage activities of the synthesized piperidine derivatives were evaluated, suggesting that the chemical structure of these compounds plays a significant role in their biological functions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized piperidine derivatives are closely related to their molecular structures and the nature of their substituents. The study of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives revealed their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with molecular docking studies confirming their binding interactions with the respective human proteins . The optimization of reaction conditions for the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide resulted in a high yield and purity of the target product, demonstrating the importance of physical and chemical properties in the synthesis process .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis for CGRP Receptor Inhibition : This compound is part of a class that includes potent calcitonin gene-related peptide (CGRP) receptor antagonists. A study developed a stereoselective and economical synthesis of this class of compounds, highlighting their potential in CGRP receptor inhibition, which is crucial in various therapeutic areas (Cann et al., 2012).
PET Imaging Agent Synthesis : Another study focused on synthesizing a derivative of this compound as a potential PET (Positron Emission Tomography) imaging agent. This derivative is useful in imaging the IRAK4 enzyme, which plays a role in neuroinflammation, a significant factor in numerous neurological disorders (Wang et al., 2018).
Anti-angiogenic and DNA Cleavage Activities : Research into novel derivatives of this compound showed significant anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer therapy. These derivatives effectively inhibited blood vessel formation and interacted with DNA, which is critical for anticancer strategies (Kambappa et al., 2017).
Small Molecule Inhibitors of PCSK9 : A study identified derivatives of this compound as small molecule inhibitors of PCSK9 mRNA translation. This discovery is significant as PCSK9 inhibitors can lower LDL cholesterol levels, a risk factor for cardiovascular diseases (Londregan et al., 2018).
Microglia Imaging in Neuroinflammation : Research demonstrated the use of a compound in the same class as a PET radiotracer specific for microglia, aiding in imaging reactive microglia in neuroinflammation. This application is crucial in understanding various neuropsychiatric disorders (Horti et al., 2019).
Eigenschaften
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-28(26,27)24-11-6-16(7-12-24)19(25)22-14-15-4-9-23(10-5-15)18-17(13-20)3-2-8-21-18/h2-3,8,15-16H,4-7,9-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYFNULBGCMBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)








![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)
![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

![5-chloro-2-fluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2502948.png)